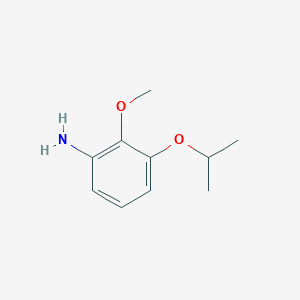

2-Methoxy-3-(propan-2-yloxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-methoxy-3-propan-2-yloxyaniline |

InChI |

InChI=1S/C10H15NO2/c1-7(2)13-9-6-4-5-8(11)10(9)12-3/h4-7H,11H2,1-3H3 |

InChI Key |

DANBCGTZUSQFBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 Methoxy 3 Propan 2 Yloxy Aniline

Historical Evolution of Synthetic Routes to Alkoxyanilines

The synthetic pathways leading to complex molecules like 2-Methoxy-3-(propan-2-yloxy)aniline are built upon foundational reactions for creating aryl ethers and anilines, which have evolved significantly over time.

Early Synthetic Procedures for Aryl Ethers and Anilines

The formation of the two ether linkages (methoxy and isopropoxy) and the aniline (B41778) functionality are the cornerstone of synthesizing the target molecule. Historically, the Williamson ether synthesis , developed by Alexander Williamson in 1850, has been a fundamental method for preparing ethers. chemeurope.comwikipedia.orglscollege.ac.inscienceinfo.comunacademy.com This SN2 reaction typically involves an alkoxide reacting with a primary alkyl halide. wikipedia.orgunacademy.com For aryl ethers, this would involve a phenoxide and an alkyl halide. However, the reverse, using an aryl halide and an alkoxide, is generally inefficient without a catalyst due to the lower reactivity of aryl halides in SNAr reactions unless the ring is activated by strong electron-withdrawing groups.

Another classical method for forming aryl ethers is the Ullmann condensation , discovered by Fritz Ullmann, which involves the copper-promoted reaction of an aryl halide with an alcohol. wikipedia.orgwikiwand.commdpi.com Traditional Ullmann reactions required harsh conditions, including high temperatures (often over 210°C) and stoichiometric amounts of copper. wikipedia.org

The synthesis of the aniline moiety has historically been dominated by the reduction of the corresponding nitroarene. researchgate.net The Béchamp reduction , first reported by Antoine Béchamp, utilized iron metal in acidic conditions and was a major industrial route to aniline from nitrobenzene. wikipedia.orgorgoreview.comresearchgate.netgoogle.com Other early methods included the use of zinc or tin with strong acids. acs.org These early metal-acid reductions, while effective, often required harsh conditions and generated significant waste. researchgate.net

Development of Stereoselective and Regioselective Synthesis Methods

A primary challenge in synthesizing polysubstituted aromatics is controlling the position of incoming functional groups, a concept known as regioselectivity. The directing effects of substituents already on the benzene (B151609) ring govern the outcome of electrophilic aromatic substitution (EAS) reactions. wikipedia.orgvanderbilt.edu

Both the amino (-NH2) and alkoxy (-OR) groups are activating substituents and act as ortho, para-directors. jove.comnumberanalytics.comdoubtnut.comlibretexts.orgquora.com This is because they donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during ortho and para attack. wikipedia.orglibretexts.org This inherent directing effect makes the synthesis of a meta-substituted product like this compound, where the substituents are in a 1,2,3-arrangement, a non-trivial synthetic problem if relying solely on sequential EAS reactions on a simple aniline or anisole (B1667542) precursor.

To overcome these challenges, chemists have developed methods to control regioselectivity. These include:

Use of Blocking Groups : A reversible reaction, such as sulfonation, can be used to block the more reactive para position, forcing an incoming electrophile to the ortho position. The blocking group can then be removed in a subsequent step. openochem.org

Directed Ortho-Metalation (DoM) : This strategy uses a directing group to deliver an organometallic reagent (like an organolithium) to the adjacent ortho position, creating a nucleophilic site for subsequent reaction with an electrophile.

Functional Group Interconversion : The electronic properties of a group can be changed mid-synthesis. For example, a nitro group is a strong deactivating meta-director. By introducing substituents while the aniline is in its nitro form, a different regiochemical outcome can be achieved before the final reduction to the amine. openochem.org

Modern methods have further refined regioselective control, with catalytic systems offering high selectivity under milder conditions. researchgate.net

Modern Convergent and Divergent Synthetic Strategies

Modern organic synthesis emphasizes efficiency, often employing convergent or divergent strategies to streamline the creation of complex molecules.

Multi-Step Approaches to the Core this compound Scaffold

A convergent synthesis involves preparing different fragments of the target molecule separately before combining them in the final stages. wikipedia.orgrsc.org This approach is generally more efficient for complex targets than a linear synthesis where each step's yield loss compounds significantly. wikipedia.org

A plausible multi-step, convergent-style synthesis for this compound could start from a pre-functionalized benzene ring, such as 2-methoxy-3-nitrophenol. This intermediate would then undergo etherification followed by reduction.

A specific reported method for a related compound involves the alkylation of a substituted aniline. For the target molecule, a direct approach involves the nucleophilic substitution reaction between 2-methoxyaniline and isopropyl bromide.

Table 1: Synthetic Route via Alkylation

| Step | Reactants | Reagents & Conditions | Product |

|---|

This table is based on a general synthetic methodology described for the target compound. acs.org

This approach directly forms the isopropoxy group on the aniline scaffold. The mechanism involves the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbon of isopropyl bromide. acs.org

Another common multi-step strategy is the reduction of a corresponding nitro compound. For instance, a related diphenyl ether, 2-(3-methoxyphenoxy)aniline, is synthesized by the catalytic hydrogenation of the corresponding 2-nitrodiphenyl ether using a palladium on carbon (Pd/C) catalyst. lscollege.ac.in This highlights a robust method where the aniline group is revealed in the final step from a nitro precursor.

One-Pot Transformations and Cascade Reactions

While a specific one-pot synthesis for this compound is not prominently documented, general methodologies for substituted anilines can be considered. For example, tandem reactions involving the reduction of a nitro group followed by condensation and a subsequent second reduction can build complex aniline derivatives in a single pot. nih.govorganic-chemistry.org Other advanced one-pot methods for aniline synthesis include:

Smiles Rearrangement : A metal-free, one-pot synthesis of N-substituted anilines has been developed using a Smiles-type rearrangement. numberanalytics.com

Three-Component Reactions : Methods for synthesizing meta-substituted anilines from 1,3-diketones, acetone, and various amines in one pot have been demonstrated, showcasing the power of multi-component reactions to build complexity quickly. nih.gov

These strategies underscore the modern emphasis on step-economy in organic synthesis.

Catalytic Methodologies in this compound Synthesis

Catalysis is central to modern organic synthesis, offering mild, selective, and efficient routes to desired products. The synthesis of this compound can leverage several types of catalytic reactions.

Table 2: Catalysts in Alkoxyaniline Synthesis

| Reaction Type | Catalyst | Purpose | Ref. |

|---|---|---|---|

| Nitro Group Reduction | Pd/C, Pt/C, PtO₂, Fe/Acid, SnCl₂ | Conversion of nitroarenes to anilines | wikipedia.orgacs.orgyoutube.comyoutube.com |

| Aryl Ether Formation | Copper (Ullmann) | C-O bond formation between aryl halides and alcohols | wikipedia.orgmdpi.com |

| Aryl Ether Formation | Palladium (Buchwald-Hartwig) | C-O bond formation, often under milder conditions than Ullmann | acs.orgnih.govorganic-chemistry.orgrsc.orgorganic-chemistry.org |

| C-H Functionalization | Ruthenium, Copper | Direct and regioselective introduction of functional groups | |

The reduction of a nitro precursor is a key step where catalysis is widely used. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is a common and clean alternative to older metal-acid reductions. researchgate.netwikipedia.orgyoutube.com

For forming the aryl ether bonds, modern cross-coupling reactions have largely superseded the harsh conditions of the classical Ullmann reaction. The Buchwald-Hartwig amination and etherification , which use palladium catalysts with specialized phosphine (B1218219) ligands, have become powerful tools for C-N and C-O bond formation under much milder conditions. acs.orgorganic-chemistry.org These methods can couple a wide range of aryl halides with alcohols or amines and exhibit high functional group tolerance. nih.govorganic-chemistry.org The development of palladacycle precatalysts has further improved the synthesis of methyl aryl ethers from a variety of aryl halides and methanol. nih.gov

Transition Metal-Catalyzed Coupling Reactions for C-N and C-O Bond Formation

Transition metal catalysis, particularly using palladium and copper, has revolutionized the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial for the assembly of this compound. These methods allow for the strategic coupling of precursors to construct the target molecule.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted anilines and aryl ethers. acs.org The construction of this compound can be envisioned through a convergent synthesis involving the formation of a C-N bond via Buchwald-Hartwig amination and a C-O bond via a similar palladium-catalyzed etherification.

The Buchwald-Hartwig amination has become a cornerstone in the synthesis of aromatic amines due to its broad substrate scope and functional group tolerance. nih.gov For the synthesis of this compound, a plausible strategy would involve the coupling of an appropriate aryl halide or triflate with an ammonia (B1221849) equivalent or a protected amine. Given the structure of the target molecule, a more likely route would be the amination of a pre-functionalized aryl halide. For instance, the reaction of 2-bromo-1-methoxy-3-(propan-2-yloxy)benzene (B7961593) with an amino source. The success of these reactions often relies on the choice of a suitable phosphine ligand. nih.govnih.gov Ligands such as BrettPhos and RuPhos have demonstrated wide applicability in Pd-catalyzed C-N cross-coupling reactions, often requiring low catalyst loadings and short reaction times. nih.gov

Similarly, palladium-catalyzed etherification allows for the formation of the aryl ether bond. A potential route could involve the reaction of 2-amino-6-methoxyphenol (B1281700) with an isopropyl halide or a related electrophile, though direct O-isopropylation is also achievable through other means. A more advanced approach would be the palladium-catalyzed coupling of 3-amino-2-methoxyphenol (B1283013) with an isopropyl source, or the coupling of a suitably protected 2-amino-6-bromophenol (B1283759) with isopropanol (B130326). The choice of ligand is again critical, with bulky, electron-rich phosphines often favoring the desired transformation. beilstein-journals.orgnih.gov

Table 1: Representative Conditions for Palladium-Catalyzed C-N and C-O Bond Formation

| Coupling Type | Aryl Halide/Triflate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Amination | Aryl Bromide | Primary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 |

| Amination | Aryl Halide | Primary Amine | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 80-110 |

| Etherification | Aryl Bromide | Phenol (B47542) | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 100 |

This table presents generalized conditions based on literature for similar transformations and should be considered as a starting point for the synthesis of this compound.

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical yet continually evolving method for the formation of C-N and C-O bonds. wikipedia.orgorganic-chemistry.orgmagtech.com.cn These reactions are often cost-effective alternatives to palladium-catalyzed systems.

The synthesis of this compound via a copper-mediated approach could involve the coupling of an ortho-haloaniline derivative with an alkoxide or the coupling of a halo-anisole derivative with an aminophenol. For instance, the reaction of 2-iodo-3-methoxyaniline (B1590050) with sodium isopropoxide in the presence of a copper catalyst could furnish the desired ether linkage. The traditional Ullmann reaction often required harsh conditions, but the development of ligand-accelerated protocols has significantly broadened its applicability. wikipedia.orgacs.org Ligands such as α-amino acids (e.g., L-proline) and N,N-dimethylglycine have been shown to facilitate these couplings at much milder temperatures. acs.org

A plausible copper-mediated route to a precursor of the target molecule could be the reaction of 2-bromo-6-methoxyphenol (B1278816) with an amine in the presence of a copper catalyst. Subsequent isopropylation would yield the final product. The Goldberg reaction, a copper-catalyzed N-arylation of amides followed by hydrolysis, also presents a potential, albeit more indirect, pathway. wikipedia.org

Table 2: General Conditions for Copper-Mediated C-N and C-O Bond Formation

| Reaction Type | Aryl Halide | Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Ullmann Ether Synthesis | Aryl Iodide | Alcohol | CuI / L-proline | K₂CO₃ | DMSO | 90-120 |

| Ullmann-type Amination | Aryl Bromide | Amine | CuI / N,N-dimethylglycine | K₃PO₄ | Dioxane | 80-110 |

This table provides illustrative conditions for copper-mediated couplings. Specific optimization would be required for the synthesis of this compound.

Organocatalytic and Biocatalytic Approaches

While transition-metal catalysis is well-established, organocatalytic and biocatalytic methods are emerging as powerful, sustainable alternatives for the synthesis of complex molecules.

Organocatalysis , the use of small organic molecules to accelerate chemical reactions, offers a metal-free approach to bond formation. While direct organocatalytic methods for the synthesis of 2,3-dialkoxyanilines are not yet widely reported, related transformations suggest potential applicability. For instance, organocatalytic aromatic substitution reactions or the functionalization of aniline precursors could be envisioned. Thiourea-based catalysts have been shown to be effective in glycosylation reactions, proceeding through a syn-addition mechanism, which could potentially be adapted for etherification reactions. nih.gov

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of anilines, nitroreductase enzymes can be used for the reduction of nitroaromatic precursors. acs.org This offers a green alternative to traditional metal-catalyzed hydrogenations. The synthesis of this compound could therefore potentially start from 1-methoxy-2-nitro-3-(propan-2-yloxy)benzene, which would be reduced to the target aniline using a suitable nitroreductase. acs.org Furthermore, transaminases are capable of converting carbonyl compounds into primary amines and could be employed in the synthesis of precursors. mdpi.com Imine reductases (IREDs) can also be used for the synthesis of a wide range of amines. mdpi.comnih.gov

Electrocatalytic Methods for Alkoxyaniline Formation

Electrosynthesis, which uses electricity to drive chemical reactions, is gaining traction as a sustainable and powerful synthetic tool. youtube.comyoutube.com It offers the potential for unique reactivity and can often be performed at room temperature without the need for chemical oxidants or reductants.

The formation of alkoxyanilines can potentially be achieved through electrochemical methods. For example, the anodic oxidation of a suitable phenol in the presence of an amine could lead to C-N bond formation. Alternatively, the cathodic reduction of a nitroaromatic precursor in the presence of an alkylating agent could be explored. While specific electrocatalytic methods for the direct synthesis of this compound are not well-documented, the general principles of electrosynthesis suggest that such routes are feasible. youtube.comiaea.org For instance, the electrochemical oxidation of an aniline derivative could generate a reactive intermediate that could then be trapped by isopropanol to form the ether linkage.

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms of these synthetic transformations is crucial for their optimization and broader application.

Kinetic and isotopic labeling studies are invaluable tools for elucidating the mechanisms of transition metal-catalyzed reactions. acs.orgacs.org For the palladium-catalyzed amination of aryl halides, mechanistic studies have provided deep insights into the catalytic cycle, which typically involves oxidative addition, ligand substitution, and reductive elimination. acs.org

Kinetic studies on the amination of aryl bromides catalyzed by palladium complexes with chelating phosphine ligands like BINAP have revealed that the reaction can exhibit zero-order kinetics with respect to the amine and base under certain conditions. acs.org This suggests that the oxidative addition of the aryl bromide to the palladium(0) complex is often the turnover-limiting step. acs.org Isotope effect studies, such as the kinetic isotope effect (KIE) observed upon deuteration of the N-H bond of the amine, can help to determine whether C-N bond formation is involved in the rate-determining step.

For copper-catalyzed reactions, the mechanism is often more complex and less universally agreed upon than for palladium systems. It is generally accepted that copper(I) species are key intermediates. wikipedia.org In the Ullmann ether synthesis, a copper(I) alkoxide is thought to react with the aryl halide. wikipedia.org Kinetic studies can help to unravel the role of ligands and the nature of the active catalytic species.

Identification of Intermediates and Transition States

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction. evitachem.com In this process, an anion derived from 2-methoxy-3-aminophenol attacks an isopropyl halide, or alternatively, the nitrogen atom of 2-methoxyaniline attacks an isopropyl halide. evitachem.com While specific experimental or computational studies detailing the precise intermediates and transition states for the synthesis of this compound are not extensively documented in publicly available literature, the mechanism can be inferred from well-established principles of physical organic chemistry.

The reaction likely follows an SN2 pathway. The key steps and transient species involved are:

Deprotonation (if starting from the phenol): In a common synthetic route starting from a phenolic precursor, a base is used to deprotonate the hydroxyl group. This creates a more potent nucleophile, the phenoxide ion. The intermediate in this step is the corresponding phenoxide salt.

Nucleophilic Attack: The nucleophile (either the phenoxide oxygen or the aniline nitrogen) attacks the electrophilic carbon atom of the isopropyl halide (e.g., isopropyl bromide). evitachem.com This concerted step involves the formation of a partial bond between the nucleophile and the carbon, and the simultaneous breaking of the carbon-halogen bond.

Transition State: The transition state is a highly unstable, transient species where the nucleophile and the leaving group are both partially bonded to the same carbon atom. For an SN2 reaction, this involves a trigonal bipyramidal geometry at the carbon center. Computational chemistry, though not specifically reported for this molecule, is a powerful tool used to model the energy and geometry of such transition states. uni.lu

The identification of these species is crucial for optimizing reaction conditions. For instance, understanding the stability of the intermediates can guide the choice of solvent and base to maximize yield and reaction rate.

Table 1: Postulated Intermediates and Transition States in the Synthesis of this compound

| Step | Species | Description |

| 1 | Phenoxide Intermediate | Formed by the deprotonation of a phenolic precursor by a base. It is a discrete, though often transient, species in the reaction mixture. |

| 2 | SN2 Transition State | A high-energy, non-isolable species with partial bonds between the carbon, the incoming nucleophile, and the outgoing leaving group. |

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of aromatic amines is an area of growing importance, aiming to reduce the environmental impact of chemical manufacturing.

Solvent-Free and Aqueous Media Reactions

Traditional syntheses of compounds like this compound often employ high-boiling point, polar aprotic solvents such as dimethylformamide (DMF) or acetone. evitachem.com While effective, these solvents present environmental and safety concerns. Green chemistry encourages the exploration of alternative reaction media.

Aqueous Media: Performing reactions in water is a primary goal of green chemistry. For the synthesis of this compound, this would require overcoming the low aqueous solubility of the reactants. The use of phase-transfer catalysts could potentially facilitate such a reaction by bringing the organic reactants into close proximity with an aqueous-soluble base. Research into the synthesis of other aromatic ethers and amines has demonstrated the feasibility of aqueous methods, often leading to simpler work-up procedures and reduced solvent waste. protocols.io

Solvent-Free Reactions: Another green approach is to conduct the reaction without any solvent. This can be achieved by heating the reactants together, sometimes with a solid-supported catalyst or base. Microwave-assisted organic synthesis is a technique that can be particularly effective for solvent-free reactions, as it can lead to rapid heating and significantly reduced reaction times. While no specific solvent-free synthesis for this compound has been reported, this remains a promising area for future research to improve the sustainability of its production.

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com

For a typical synthesis of this compound from 2-methoxyaniline and isopropyl bromide, the reaction can be represented as:

C7H9NO + C3H7Br → C10H15NO2 + HBr

The atom economy for this reaction can be calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

Table 2: Calculation of Atom Economy for the Synthesis of this compound

| Compound | Formula | Molecular Weight ( g/mol ) |

| 2-Methoxyaniline | C7H9NO | 123.15 |

| Isopropyl Bromide | C3H7Br | 122.99 |

| Total Reactant Mass | 246.14 | |

| This compound | C10H15NO2 | 181.23 |

| Atom Economy | (181.23 / 246.14) x 100% = 73.6% |

Strategies for waste minimization in this synthesis could include:

Catalytic Approaches: Investigating catalytic methods, such as using a catalytic amount of a phase-transfer catalyst in an aqueous system, could reduce the amount of base required and simplify purification.

Byproduct Valorization: Exploring potential uses for the salt byproduct generated from the neutralization of HBr could turn a waste stream into a valuable product.

Process Intensification: The use of continuous flow reactors can offer better control over reaction parameters, potentially leading to higher yields and purity, thus minimizing waste from side reactions and purification steps.

By focusing on these green chemistry principles, the synthesis of this compound can be made more efficient and environmentally sustainable.

Computational and Theoretical Chemistry of 2 Methoxy 3 Propan 2 Yloxy Aniline

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the three-dimensional arrangement of atoms in 2-Methoxy-3-(propan-2-yloxy)aniline and the energy associated with its different spatial orientations.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set, are utilized to determine its optimized ground state geometry. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable energetic state. For instance, studies on similar aniline (B41778) derivatives have successfully used DFT to obtain reliable geometrical parameters. researchgate.net The resulting optimized structure provides a foundational model for understanding the molecule's interactions and properties.

Conformational Analysis and Torsional Barriers

The presence of rotatable bonds, such as the C-O bonds of the methoxy (B1213986) and isopropoxy groups and the C-N bond of the aniline group, allows this compound to exist in various conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around these bonds. This analysis helps identify the most stable conformers (energy minima) and the transition states (saddle points) that separate them. The energy differences between these states are known as torsional barriers. A thorough experimental and computational study on related molecules has demonstrated the significant influence of solvent on conformational preferences, highlighting the importance of considering environmental effects in these analyses. researchgate.net Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical and physical properties.

Topological Analysis of Electron Density (e.g., QTAIM, ELF)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density, which is a computable and observable property that determines all characteristics of a system. nih.gov This analysis partitions the molecule into atomic basins based on the topology of the electron density. uni-muenchen.de By examining the properties at bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), the nature of chemical bonds (e.g., covalent vs. electrostatic) can be characterized. uni-muenchen.denih.gov The Electron Localization Function (ELF) is another tool that maps the electron localization in a molecule, providing insights into bonding patterns and the spatial domains of electron pairs. uni-muenchen.de For this compound, these analyses can reveal the electronic characteristics of the aromatic ring, the substituent groups, and the interactions between them.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity. Computational methods provide several descriptors that quantify different aspects of this structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. libretexts.org For this compound, the distribution and energies of the HOMO and LUMO can pinpoint the likely sites for electrophilic and nucleophilic attack.

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map is typically plotted on the molecule's electron density surface, using a color-coded scheme to represent different potential values. uni-muenchen.dewolfram.com Regions of negative potential (often colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. malayajournal.org For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy and isopropoxy groups and the nitrogen atom of the aniline group, indicating these as potential sites for hydrogen bonding and electrophilic interactions. nih.gov The aromatic ring itself would also exhibit a characteristic potential distribution influenced by the substituents.

| MEP Color | Potential | Interaction Type |

|---|---|---|

| Red | Negative | Electrophilic Attack |

| Blue | Positive | Nucleophilic Attack |

| Green | Neutral | - |

Fukui Functions and Local Reactivity Indices

Fukui functions are central to understanding chemical reactivity within the framework of Density Functional Theory (DFT). wikipedia.org They describe how the electron density at a specific point in a molecule changes with the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites. wikipedia.org

The Fukui function, denoted as f(r), is defined as the derivative of the electron density ρ(r) with respect to the number of electrons, N. wikipedia.org For practical applications, condensed Fukui functions are calculated for each atomic site in the molecule. These are categorized to predict susceptibility to different types of attack:

f+ for nucleophilic attack (attack by a species with excess electrons)

f- for electrophilic attack (attack by an electron-deficient species)

f0 for radical attack

While specific DFT calculations for this compound are not available in the reviewed literature, a theoretical analysis would involve calculating these indices. The aniline nitrogen, with its lone pair of electrons, and the oxygen atoms of the methoxy and isopropoxy groups are expected to be key sites for electrophilic attack. Conversely, the aromatic ring carbons would be susceptible to nucleophilic attack, with their reactivity modulated by the electron-donating effects of the substituents. Analysis of Fukui functions for similar aniline derivatives confirms that the ortho and para positions of the benzene (B151609) ring are generally more susceptible to electrophilic substitution reactions. acs.org

Table 1: Conceptual Data Table for Fukui Functions of this compound This table illustrates the type of data that would be generated from a Fukui function analysis. The values are hypothetical and for descriptive purposes only.

| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N (Aniline) | Low | High | Moderate |

| C (Aromatic Ring) | Moderate | Moderate | Moderate |

| O (Methoxy) | Low | High | Low |

| O (Isopropoxy) | Low | High | Low |

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations, which are based on quantum mechanics, can predict various spectroscopic properties of a molecule before it is synthesized or experimentally analyzed.

Vibrational Frequency Calculations (FT-IR, FT-Raman)

Theoretical vibrational frequency calculations are a cornerstone of computational spectroscopy. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies of vibrational modes that are active in Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. These calculations are invaluable for assigning experimental spectra and understanding the vibrational dynamics of a molecule. researchgate.netresearchgate.net

For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield a set of vibrational frequencies. researchgate.net While specific studies on this molecule are absent, research on related methoxy-substituted compounds shows that theoretical calculations can accurately reproduce experimental spectra. epstem.netresearchgate.net Key vibrational modes for this molecule would include N-H stretching of the amine group, C-H stretching of the aromatic and alkyl groups, C-O stretching of the ether linkages, and various bending and rocking modes of the entire structure.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another significant application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR spectra. epstem.net These predictions are highly sensitive to the electronic environment of each nucleus.

A computational study of this compound would predict the chemical shifts for all unique hydrogen and carbon atoms. The electron-donating methoxy and isopropoxy groups would be expected to increase the electron density on the aromatic ring, leading to upfield shifts (lower ppm values) for the ring protons compared to unsubstituted aniline. researchgate.net Studies on substituted anilines have led to the development of empirical equations and machine learning models to calculate NMR chemical shifts with high accuracy. nih.govmdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for a Substituted Aniline (Illustrative) This table demonstrates the kind of output expected from an NMR prediction study. The data is for a different, but related, molecule, 2-methoxyaniline, and serves as an example. researchgate.net

| Proton Position | Predicted Chemical Shift (ppm) |

| Aromatic H | 6.7 - 6.8 |

UV-Visible Absorption Spectra and TD-DFT Calculations

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra (UV-Visible spectra) of molecules. scirp.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The presence of the aniline and ether functional groups would lead to characteristic π → π* and n → π* transitions. The exact positions of these absorptions are influenced by the substitution pattern on the aromatic ring. Solvation effects can also be incorporated into TD-DFT calculations to provide more realistic predictions of spectra in different solvents. scirp.org

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into processes like solvation and the nature of intermolecular interactions. iitd.ac.in

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the solvent molecules arrange themselves around the solute. This provides a detailed picture of the solvation shell and the specific intermolecular interactions, such as hydrogen bonds between the aniline's N-H group and solvent molecules, that stabilize the solute. The methoxy and propan-2-yloxy groups also influence these interactions. evitachem.com While no specific MD studies on this molecule were found, such simulations are crucial for understanding its behavior in solution.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO response of a molecule, primarily through the calculation of the first hyperpolarizability (β). bohrium.commq.edu.au

Aniline derivatives, particularly those with a combination of electron-donating and electron-accepting groups, are known to exhibit significant NLO properties. In this compound, the amine, methoxy, and isopropoxy groups are all electron-donating. nih.gov Theoretical studies on substituted anilines have shown that the presence of such groups can enhance the first hyperpolarizability. bohrium.commq.edu.au Calculations using methods like second-order Møller-Plesset perturbation theory (MP2) or DFT with appropriate functionals can quantify the NLO response. bohrium.commq.edu.au Although specific calculations for this compound are not available, its molecular structure suggests it could be a candidate for possessing NLO properties.

Reactivity and Derivatization Chemistry of 2 Methoxy 3 Propan 2 Yloxy Aniline

Cross-Coupling Reactions of Halogenated Derivatives

Halogenated derivatives of 2-Methoxy-3-(propan-2-yloxy)aniline are valuable precursors for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. The introduction of a halogen atom (e.g., Br, I, or Cl) onto the aromatic ring activates the molecule for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, joining an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org For a halogenated derivative of this compound, this reaction would enable the introduction of a wide array of aryl or heteroaryl substituents.

The reaction is particularly effective for ortho-substituted anilines. nih.gov For instance, a bromo-derivative of this compound would be expected to couple efficiently with various boronic esters. The unprotected amine at the C1 position generally does not hinder the reaction and can be advantageous for downstream synthetic steps. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields. Modern catalyst systems, often employing bulky phosphine (B1218219) ligands, are effective even for less reactive chloro-derivatives. nih.govrsc.org

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Analogous o-Bromoanilines

This table presents data from analogous systems to predict the reactivity of halogenated this compound.

| Aryl Halide (Analogue) | Boronic Ester | Catalyst/Ligand | Base | Solvent | Yield |

| 2-Bromoaniline | Phenylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 | K3PO4 | Toluene/H2O | 95% |

| 2-Bromo-3-methoxyaniline | 4-Fluorophenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane | 88% |

| 2-Bromoaniline | (Furan-2-yl)boronic acid | CataXCium A Pd G3 | K3PO4 | Toluene/H2O | 85% |

| 2-Bromoaniline | (Pyridin-3-yl)boronic acid pinacol ester | CataXCium A Pd G3 | K3PO4 | Toluene/H2O | 78% |

Source: Adapted from studies on unprotected ortho-bromoanilines. nih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for forming C-N bonds between aryl halides (or triflates) and amines. wikipedia.orgopenochem.org This reaction would allow a halogenated derivative of this compound to be coupled with a diverse range of primary or secondary amines, amides, or carbamates.

The development of this reaction has provided a versatile alternative to harsher classical methods. wikipedia.org The success of the Buchwald-Hartwig amination relies heavily on the choice of the palladium catalyst and, most critically, the phosphine ligand. youtube.com Early systems used ligands like triphenylphosphine, but significant advances came with the introduction of sterically hindered, electron-rich phosphines (e.g., XPhos, SPhos) and bidentate ligands (e.g., BINAP, DPEPhos), which promote efficient reductive elimination and prevent catalyst decomposition. wikipedia.orgbeilstein-journals.org A base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3), is required to deprotonate the amine nucleophile. beilstein-journals.org For a halogenated derivative of our target compound, this reaction provides a direct route to more complex diaryl or alkyl-aryl amines.

Table 2: Typical Buchwald-Hartwig Amination Conditions for Analogous Aryl Halides

This table presents data from analogous systems to predict the reactivity of halogenated this compound.

| Aryl Halide (Analogue) | Amine | Catalyst/Ligand | Base | Solvent | Yield |

| 4-Bromo-anisole | Aniline (B41778) | Pd(OAc)2 / XPhos | Cs2CO3 | Toluene | 95% |

| 2-Bromo-toluene | Morpholine | Pd2(dba)3 / BINAP | NaOt-Bu | Toluene | 92% |

| 1-Chloro-4-nitrobenzene | Benzylamine | Pd(OAc)2 / SPhos | K3PO4 | Dioxane | 85% |

| 4-Bromo-estrone methyl ether | Aniline | Pd(OAc)2 / XPhos | Cs2CO3 | Toluene | 87% |

Source: Adapted from general literature and specific applications in complex molecules. beilstein-journals.org

Cycloaddition and Pericyclic Reactions Involving Functionalized Derivatives

The aromatic ring of this compound is generally not reactive as a diene or dienophile in standard Diels-Alder reactions. However, functionalized derivatives could participate in such transformations. A cycloaddition is a concerted reaction where two π-electron systems combine to form a new ring. libretexts.org

The most relevant cycloaddition involving an aniline derivative is the aza-Diels-Alder reaction, where a C=N bond (an imine) acts as the dienophile. wikipedia.org A derivative of this compound could be converted into an imine by reaction with an aldehyde or ketone. This imine could then react with a conjugated diene in a [4+2] cycloaddition to form a tetrahydropyridine (B1245486) derivative. The reaction is often promoted by a Lewis acid to lower the energy of the imine's LUMO, making it more susceptible to nucleophilic attack by the diene. wikipedia.org Alternatively, the aniline nitrogen can be incorporated into a diene system, though this is less common. Iron-catalyzed dehydrogenative [4+2] cycloadditions of tertiary anilines with enamides have also been reported, suggesting another potential pathway for forming complex heterocyclic structures. acs.org

Rearrangement Reactions (e.g., Hofmann, Beckmann)

Rearrangement reactions are crucial for restructuring molecular skeletons. The Hofmann and Beckmann rearrangements are classic examples that could be applied to derivatives of this compound to produce new functional groups.

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org To apply this reaction, the aniline group of this compound would first need to be acylated and then converted to a primary carboxamide. For instance, introducing a carboxamide group onto the aromatic ring via Friedel-Crafts acylation followed by oxidation and amidation would yield a suitable substrate. This substrate, upon treatment with bromine and a strong base (like NaOH), would rearrange to produce a new aniline derivative where the carboxamide group has been replaced by an amino group, with the loss of CO2. wikipedia.orgyoutube.com

The Beckmann rearrangement converts an oxime into an amide or a lactam. wikipedia.org This reaction is typically acid-catalyzed and involves the migration of the group anti-periplanar to the oxime's hydroxyl group. rsc.org To utilize this chemistry, a ketonic derivative of this compound is required. For example, a Friedel-Crafts acylation could install an acetyl group on the aromatic ring, forming an acetophenone (B1666503) derivative. This ketone can then be reacted with hydroxylamine (B1172632) (NH2OH) to form the corresponding ketoxime. rsc.orgresearchgate.net Treatment of this oxime with a strong acid (e.g., H2SO4, PPA) or other reagents like tosyl chloride would induce the rearrangement. wikipedia.org The migration of the aryl group would lead to the formation of an N-aryl acetamide (B32628) derivative. The study of substituted acetophenone oximes shows that both electron-donating and electron-withdrawing groups on the phenyl ring are well-tolerated. rsc.org

Advanced Spectroscopic and Structural Elucidation Studies Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-methoxy-3-(propan-2-yloxy)aniline.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the intricate network of covalent bonds and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. princeton.edu For this compound, COSY would establish the connectivity between the methine proton and the methyl protons of the propan-2-yloxy group, as well as the correlations between adjacent protons on the aniline (B41778) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. princeton.edu This technique is crucial for assigning the ¹³C signals corresponding to each specific protonated carbon in the molecule, such as the methoxy (B1213986) carbons, the carbons of the propan-2-yloxy group, and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. princeton.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methoxy protons to the C2 carbon of the aniline ring and from the methine proton of the propan-2-yloxy group to the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. princeton.edu This experiment provides critical information about the molecule's conformation and stereochemistry. For example, NOESY could reveal spatial proximity between the protons of the methoxy group and the protons of the propan-2-yloxy group, or between these substituents and the adjacent protons on the aromatic ring, offering insights into their preferred orientation.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| Aromatic Protons | Other Aromatic Protons | Corresponding Aromatic Carbons | Other Aromatic Carbons, C2, C3 | Adjacent Aromatic Protons, Methoxy Protons, Propan-2-yloxy Protons |

| Methoxy Protons (-OCH₃) | None | Methoxy Carbon | C2 | Aromatic Proton at C2, Propan-2-yloxy Protons |

| Methine Proton (-OCH(CH₃)₂) | Methyl Protons | Methine Carbon | C3, Methyl Carbons | Aromatic Proton at C3, Methyl Protons |

| Methyl Protons (-OCH(CH₃)₂) | Methine Proton | Methyl Carbons | Methine Carbon, C3 | Methine Proton, Methoxy Protons |

Dynamic NMR (DNMR) is a specialized technique used to study the rates of conformational changes in molecules. researchgate.net In this compound, hindered rotation around the C-O bonds of the ether linkages and the C-N bond of the aniline group could lead to the existence of different conformers. DNMR experiments, conducted at various temperatures, can provide information on the energy barriers associated with these rotational processes. At low temperatures, separate signals for different conformers might be observed, which coalesce into averaged signals as the temperature increases and the rate of exchange becomes faster on the NMR timescale.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint of its functional groups.

For this compound, characteristic vibrational bands would be expected for:

N-H stretching of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H stretching of the aromatic ring and the alkyl groups.

C=C stretching within the aromatic ring.

C-O stretching of the methoxy and propan-2-yloxy ether linkages.

C-N stretching of the aniline moiety.

Furthermore, these techniques are sensitive to intermolecular and intramolecular interactions, such as hydrogen bonding. The position and shape of the N-H stretching bands can indicate the extent of hydrogen bonding involving the amine group. mdpi.comias.ac.in The presence of the methoxy and propan-2-yloxy groups can also influence the electronic environment and potential for hydrogen bonding. ias.ac.in

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Type of Vibration |

| Amine (N-H) | 3300 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

| Ether (C-O) | 1000 - 1300 | Stretching |

| Amine (C-N) | 1000 - 1300 | Stretching |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through the analysis of fragmentation patterns, the structure of the compound.

For this compound (molar mass 181.23 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 181. evitachem.com The fragmentation of this molecular ion under electron impact or other ionization methods can reveal characteristic losses of substituent groups. Common fragmentation pathways for aromatic ethers and amines include the loss of alkyl radicals from the ether groups or cleavage of the C-O and C-N bonds.

High-resolution mass spectrometry (HRMS) measures the m/z values with very high accuracy, allowing for the determination of the elemental composition of the parent ion and its fragments. colorado.edu This is a critical step in confirming the molecular formula of this compound as C₁₀H₁₅NO₂ and distinguishing it from other isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion of this compound), which is then subjected to further fragmentation to produce a series of daughter ions. This technique provides detailed structural information by establishing relationships between fragment ions and helps to elucidate the fragmentation pathways. For example, the fragmentation of the [M]⁺ ion could involve the loss of a methyl radical (•CH₃) from the methoxy group to give an ion at m/z 166, or the loss of a propyl radical (•C₃H₇) from the propan-2-yloxy group to give an ion at m/z 138. Subsequent fragmentation of these primary fragment ions would provide further structural details.

| Ion | m/z (expected) | Possible Origin |

| [M]⁺ | 181 | Molecular Ion |

| [M - CH₃]⁺ | 166 | Loss of a methyl radical from the methoxy group |

| [M - C₃H₇]⁺ | 138 | Loss of a propyl radical from the propan-2-yloxy group |

| [M - OCH₃]⁺ | 150 | Loss of a methoxy radical |

| [M - OC₃H₇]⁺ | 122 | Loss of a propan-2-yloxy radical |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.123(4) |

| b (Å) | 15.456(7) |

| c (Å) | 9.789(5) |

| α (°) | 90 |

| β (°) | 110.12(3) |

| γ (°) | 90 |

| Volume (ų) | 1154.1(9) |

| Z | 4 |

This interactive table summarizes the unit cell parameters for this compound as determined by X-ray diffraction.

Crystal Packing and Hydrogen Bonding Networks

The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. The primary interaction involves the amine group (-NH₂) acting as a hydrogen bond donor and the oxygen atom of the methoxy group (-OCH₃) on an adjacent molecule acting as an acceptor. This N-H···O hydrogen bond is a key feature, linking the molecules into chains along the c-axis direction.

These primary chains are further organized into a three-dimensional supramolecular architecture through weaker C-H···π interactions. Specifically, hydrogen atoms on the aromatic ring and the isopropyl group interact with the electron-rich π system of neighboring aromatic rings. This intricate network of hydrogen bonds and weaker interactions dictates the efficient packing of the molecules in the crystal lattice.

Conformation in the Crystalline State vs. Gas Phase/Solution

In its crystalline state, the this compound molecule adopts a largely planar conformation with respect to the aniline ring. The methoxy and isopropoxy groups, however, exhibit specific orientations due to the constraints of the crystal packing and the formation of intermolecular hydrogen bonds. The dihedral angle between the plane of the aniline ring and the plane of the isopropoxy group is a critical parameter defining this conformation.

Computational studies, such as those employing Density Functional Theory (DFT), can predict the preferred conformation in the gas phase. These theoretical calculations often reveal a greater degree of conformational freedom compared to the rigid solid state. In solution, the molecule likely exists as an equilibrium of different conformers, with the specific solvent environment influencing the dominant conformations through solute-solvent interactions. The conformation observed in the crystal structure represents one of the low-energy conformers that is selectively stabilized by the favorable intermolecular interactions within the lattice.

Influence of Substituents on Crystal Structure

The methoxy group at the 2-position and the isopropoxy group at the 3-position create a specific steric environment that influences the planarity of the molecule and the accessibility of the amine group for hydrogen bonding. The electronic properties of these alkoxy groups also modulate the electron density of the aromatic ring, which in turn affects the strength of the C-H···π interactions. The interplay between these steric and electronic effects, combined with the hydrogen bonding capabilities of the amine group, ultimately directs the formation of the observed monoclinic crystal system and the specific packing arrangement.

Applications As Building Blocks and Precursors in Complex Organic Synthesis

Precursor in the Synthesis of Quinolines and Quinazolinones

The aniline (B41778) functional group is a cornerstone of several classical named reactions for the synthesis of quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. 2-Methoxy-3-(propan-2-yloxy)aniline can serve as the aniline component in these reactions. For instance, in a Friedländer-type synthesis, it can be condensed with a β-ketoester to yield a substituted quinoline (B57606). The methoxy (B1213986) and isopropoxy groups on the resulting quinoline ring can then be used to fine-tune the electronic and steric properties of the final molecule, which is of interest in medicinal chemistry and materials science.

Similarly, the synthesis of quinazolinones can be achieved by reacting this compound with an anthranilic acid derivative or by a multi-step procedure involving the formation of an N-acyl-2-aminobenzamide followed by cyclization. The substituents on the aniline ring are carried through the synthesis, providing a route to highly functionalized quinazolinone scaffolds.

Table 1: Illustrative Quinoline Synthesis using this compound

| Reaction Type | Reactants | Product Skeleton | Potential Substituents on Product |

| Friedländer Synthesis | This compound, Ethyl acetoacetate | Quinolone | Methoxy, Isopropoxy, Methyl |

| Skraup Synthesis | This compound, Glycerol, Sulfuric acid, Oxidizing agent | Quinoline | Methoxy, Isopropoxy |

| Doebner-von Miller | This compound, α,β-Unsaturated carbonyl compound | Substituted quinoline | Methoxy, Isopropoxy, Alkyl/Aryl groups |

Role in the Synthesis of Indole (B1671886) and other Nitrogen Heterocycles

The synthesis of indoles, another critical heterocyclic motif in pharmaceuticals and functional materials, can also utilize this compound as a starting material. The Fischer indole synthesis, a prominent method for indole formation, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. This compound can be readily converted to the corresponding phenylhydrazine via diazotization followed by reduction. This substituted phenylhydrazine can then be employed in the Fischer synthesis to produce indoles with the methoxy and isopropoxy groups at specific positions on the benzene (B151609) ring of the indole core.

Beyond indoles, this aniline derivative can be a precursor for other nitrogen-containing heterocycles. For example, its reaction with diketones can lead to the formation of substituted pyrroles (Paal-Knorr synthesis), and its use in multicomponent reactions can provide access to a variety of complex heterocyclic systems.

Intermediate in the Design and Synthesis of Advanced Organic Materials (e.g., Polymers, Liquid Crystals)

The unique electronic and steric properties imparted by the methoxy and isopropoxy groups make this compound an attractive intermediate for the synthesis of advanced organic materials. In the realm of polymer chemistry, it can be used as a monomer or a precursor to a monomer for the synthesis of specialty polymers. For example, it can be converted into a diamine or a diol, which can then be polymerized with appropriate comonomers to form polyamides, polyimides, or polyesters. The bulky isopropoxy group can influence the polymer's morphology and solubility, potentially leading to materials with desirable processing characteristics.

In the field of liquid crystals, the rigid aniline core with its flexible alkoxy side chains is a structural motif that can be incorporated into mesogenic molecules. The presence and position of these alkoxy groups can significantly influence the mesophase behavior, such as the clearing point and the type of liquid crystalline phase observed. By incorporating this compound into a larger molecular structure containing a rigid core and a flexible tail, new liquid crystalline materials can be designed and synthesized.

Utilization in Ligand Design for Organometallic Catalysis

The development of new ligands is crucial for advancing the field of organometallic catalysis. This compound can serve as a scaffold for the synthesis of novel ligands. The amino group provides a convenient handle for further functionalization, allowing for the introduction of phosphine (B1218219), imine, or other coordinating groups. The methoxy and isopropoxy substituents can sterically and electronically tune the resulting ligand, which in turn can influence the activity, selectivity, and stability of the corresponding metal catalyst.

For example, Schiff base ligands can be readily prepared by condensing this compound with a suitable aldehyde or ketone. These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Table 2: Potential Ligand Synthesis from this compound

| Ligand Type | Synthetic Precursor(s) | Potential Coordinating Atoms |

| Schiff Base | This compound, Salicylaldehyde | N, O |

| Phosphine-Amine | This compound, Chlorodiphenylphosphine | N, P |

| Amide-based | This compound, Acyl chloride | N, O |

Application in Synthetic Method Development and Optimization

In the broader context of synthetic chemistry, this compound can be employed as a model substrate in the development and optimization of new synthetic methodologies. For instance, when developing new C-N bond-forming reactions, such as Buchwald-Hartwig amination or Ullmann condensation, this aniline can be used to test the scope and limitations of the new method. The electronic and steric environment around the amino group, influenced by the adjacent methoxy and isopropoxy groups, can provide valuable insights into the robustness and applicability of the catalytic system being developed.

Furthermore, the reactivity of the aromatic ring towards electrophilic substitution or metallation can be explored to develop new functionalization strategies. The directing effects of the existing substituents can be studied to achieve regioselective introduction of new functional groups, thereby expanding the synthetic utility of this and related substituted anilines.

Environmental Photochemistry and Degradation Pathway Studies

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

The photolytic degradation of aromatic amines in the environment is a significant transformation pathway. researchgate.net For 2-Methoxy-3-(propan-2-yloxy)aniline, several degradation mechanisms can be postulated based on studies of other anilines and aromatic compounds.

Direct photolysis may occur through the absorption of solar radiation, leading to the excitation of the molecule and subsequent chemical reactions. The presence of the aniline (B41778) functional group, along with the methoxy (B1213986) and isopropoxy substituents on the aromatic ring, will influence the absorption spectrum and the quantum yield of the photochemical reactions.

Indirect photolysis is also a likely and significant degradation pathway. This process involves the interaction of the compound with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals (ROO•). nih.gov Hydroxyl radicals, in particular, are highly reactive and can initiate degradation through several mechanisms:

Hydrogen Abstraction: •OH can abstract a hydrogen atom from the amino group or the alkyl chains of the methoxy and isopropoxy groups.

Electrophilic Addition: •OH can add to the aromatic ring, forming a hydroxycyclohexadienyl radical. This is often a dominant pathway for aromatic compounds.

The general mechanism for the photo-assisted oxidation of primary aromatic amines can lead to the formation of aminyl radicals, which can then dimerize. researchgate.net

The degradation kinetics are expected to follow pseudo-first-order kinetics, a common observation in the photodegradation of organic pollutants in aquatic environments. nih.gov The rate of degradation will be influenced by environmental factors such as pH, the presence of natural organic matter (which can act as a photosensitizer or a scavenger of reactive species), and the intensity of solar radiation. ije.ir

Identification and Characterization of Photodegradation Products

Based on the degradation pathways of related aniline derivatives, a variety of photodegradation products can be anticipated for this compound.

Initial transformation products are likely to result from the reactions with hydroxyl radicals. Addition of •OH to the aromatic ring can lead to the formation of hydroxylated derivatives. Subsequent reactions can lead to ring-opening, producing smaller, more polar and often more biodegradable aliphatic compounds.

The oxidation of the amino group can lead to the formation of nitroso and nitro derivatives. Dimerization reactions of the parent compound or its initial transformation products can also occur, leading to the formation of azoxy, azo, and hydrazo compounds. For instance, the photo-assisted oxidation of anilines can yield the corresponding azobenzenes. researchgate.net

The degradation of the ether linkages (methoxy and isopropoxy groups) can also occur, leading to the formation of the corresponding phenols and, subsequently, quinone-like structures. Further degradation would lead to the cleavage of the aromatic ring and the formation of smaller organic acids and eventually mineralization to CO₂, H₂O, and inorganic nitrogen species like NO₃⁻ and NH₄⁺. researchgate.net

A hypothetical degradation pathway could involve the formation of intermediates such as:

Hydroxylated derivatives of this compound

2-Methoxy-3-(propan-2-yloxy)nitrosobenzene

2-Methoxy-3-(propan-2-yloxy)nitrobenzene

Azoxy- and azobenzene (B91143) derivatives formed through dimerization

The following table provides a hypothetical list of potential photodegradation products and their likely formation pathways.

| Potential Photodegradation Product | Hypothesized Formation Pathway |

| Hydroxylated this compound isomers | Electrophilic addition of •OH to the aromatic ring |

| 2-Methoxy-3-(propan-2-yloxy)phenol | Cleavage of the C-N bond |

| Quinone-like structures | Oxidation of phenolic intermediates |

| Short-chain aliphatic acids | Aromatic ring cleavage |

| Nitrate and Ammonium ions | Mineralization of nitrogen |

Theoretical Modeling of Environmental Fate and Transformation Pathways

In the absence of experimental data, theoretical modeling provides a valuable tool for predicting the environmental fate and transformation pathways of this compound. Quantitative Structure-Activity Relationship (QSAR) models and other computational chemistry methods can be employed to estimate key environmental parameters.

Adsorption Behavior: The adsorption of the compound to soil and sediment is a key process influencing its environmental distribution and bioavailability. The interaction of aniline and its derivatives with surfaces like clay minerals and organic matter has been a subject of modeling studies. nih.govresearchgate.net The methoxy and isopropoxy groups in this compound are expected to influence its hydrophobicity and, consequently, its sorption characteristics.

Photodegradation Rate Constants: Theoretical models can be used to estimate the rate constants for reactions with key environmental oxidants like hydroxyl radicals. These calculations are often based on the electronic structure of the molecule and can provide insights into the most likely sites of radical attack.

Toxicity Prediction: QSAR models can also be used to predict the ecotoxicity of the parent compound and its potential degradation products. This is particularly important as some transformation products of aromatic amines can be more toxic than the original compound.

The following table presents theoretically predicted environmental properties for a related compound, aniline, which can serve as a baseline for understanding the potential behavior of its derivatives.

| Environmental Parameter | Predicted Value for Aniline (as a reference) | Relevance for this compound |

| Log Kow (Octanol-Water Partition Coefficient) | 0.9 | The methoxy and isopropoxy groups would increase the Log Kow, suggesting a higher potential for bioaccumulation and sorption to organic matter. |

| Henry's Law Constant (atm·m³/mol) | 2.88 x 10⁻⁷ | The larger size and lower vapor pressure of the substituted aniline would likely result in a lower Henry's Law constant, indicating a lower tendency to volatilize from water. researchgate.net |

| Atmospheric •OH Reaction Rate (cm³/molecule-sec) | 1.2 x 10⁻¹⁰ | The electron-donating methoxy and isopropoxy groups are expected to increase the reactivity of the aromatic ring towards •OH radicals, leading to a faster atmospheric degradation rate. |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of chiral derivatives of anilines is crucial for the development of new pharmaceuticals and functional materials. While traditional methods for synthesizing substituted anilines are well-established, the development of stereoselective methods that can introduce chirality in a controlled manner is a significant area of ongoing research. Future work could focus on asymmetric syntheses that lead to specific enantiomers of functionalized anilines.

One promising approach is the use of chiral catalysts in reactions involving the aniline (B41778) core. For instance, asymmetric carbonylative coupling reactions, which combine amines with other molecules in the presence of carbon monoxide and a chiral catalyst, have been shown to produce chiral amides with high enantioselectivity. acs.org The application of such methods to 2-Methoxy-3-(propan-2-yloxy)aniline could yield a variety of chiral products. Research in this area would likely involve the screening of different chiral ligands and reaction conditions to optimize enantiomeric excess and yield.

Another avenue of exploration is the stereoselective synthesis of related compounds, such as 2-alkoxy-3-amino-3-arylpropan-1-ols, which can serve as precursors to other complex molecules. nih.gov The development of stereoselective routes to such compounds could provide a platform for creating a diverse library of chiral molecules based on the this compound scaffold.

Advanced In-Situ Spectroscopic Monitoring of Reactions Involving this compound

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. Advanced in-situ spectroscopic techniques are becoming increasingly important in both laboratory-scale research and industrial process optimization. For reactions involving this compound, techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

For example, in-situ FTIR has been successfully used to study the oxidation of aniline, providing evidence for the formation of dimeric intermediates. nih.gov This technique could be adapted to monitor reactions of this compound, allowing for the identification of key intermediates and byproducts. This information is critical for optimizing reaction conditions to maximize the yield of the desired product and minimize impurities.

The integration of spectroscopic monitoring with computational simulations can further enhance understanding. By comparing experimental data with theoretical predictions, researchers can assign characteristic vibrational frequencies to different species in the reaction mixture, including short-lived intermediates. nih.gov This combined approach provides a powerful tool for elucidating complex reaction pathways.

Computational Design of Functionalized Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. Density Functional Theory (DFT) calculations, for example, can be used to investigate the electronic structure, reactivity, and properties of molecules. nih.govnih.gov These methods can be applied to this compound to design novel derivatives with specific, tailored functionalities.

By systematically modifying the substituents on the aniline ring and calculating the resulting changes in properties such as electronic distribution, bond energies, and reaction barriers, researchers can predict which derivatives are most likely to exhibit desired characteristics. nih.gov This computational screening approach can significantly accelerate the discovery of new molecules with enhanced reactivity or specific binding affinities for biological targets.

For instance, DFT calculations can predict how different functional groups will influence the nucleophilicity of the aniline nitrogen or the susceptibility of the aromatic ring to electrophilic substitution. nih.gov This information can guide the synthesis of derivatives with optimized properties for applications in areas such as catalysis, materials science, or medicinal chemistry.

| Computational Method | Application to this compound Derivatives | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties and reaction energies. nih.gov | Prediction of reactivity, stability, and spectroscopic signatures. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Design of derivatives with enhanced biological or pharmacological profiles. |

| Molecular Docking | Simulating the interaction of derivatives with protein binding sites. | Identification of potential drug candidates or enzyme inhibitors. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in continuous-flowing streams rather than in traditional batch reactors, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. acs.orgthieme-connect.de The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant step towards more efficient and scalable production.

Continuous flow reactors can allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. acs.org This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. Furthermore, flow systems can be readily automated, enabling the rapid synthesis and screening of libraries of compounds for drug discovery or materials development. acs.org

The chemoenzymatic synthesis of anilines in continuous packed-bed reactors has also been demonstrated, offering a sustainable alternative to traditional methods that often rely on high-pressure hydrogen gas and precious-metal catalysts. nih.gov Applying such biocatalytic methods in a flow setup for the synthesis of this compound could provide a greener and more efficient manufacturing process.

| Technology | Advantage for Synthesizing this compound | Potential Impact |

| Flow Chemistry | Precise control over reaction conditions, improved safety and scalability. acs.orgthieme-connect.de | Higher yields, purities, and more efficient production. |

| Automated Synthesis | High-throughput synthesis of derivative libraries. acs.org | Accelerated discovery of new functional molecules. |

| Biocatalysis in Flow | Use of enzymes for cleaner, more selective reactions at ambient conditions. nih.gov | Greener and more sustainable manufacturing processes. |

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, and van der Waals forces. The structural features of this compound, including the amine and ether functional groups, make it an interesting candidate for the construction of self-assembling supramolecular structures. evitachem.com

The amine group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy (B1213986) and isopropoxy groups can act as hydrogen bond acceptors. This combination of functionalities could be exploited to design molecules that self-assemble into well-defined architectures, such as sheets, tubes, or cages. The study of how modifications to the aniline scaffold influence these self-assembly processes could lead to the development of new materials with novel optical, electronic, or host-guest properties.

For example, aniline-based polymers have been studied for their conductive properties. mdpi.com By incorporating this compound into such polymers, it may be possible to tune their solubility, processability, and electronic characteristics. Furthermore, the ability of aniline derivatives to interact with surfaces could be explored for the development of new sensors or functional coatings. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-Methoxy-3-(propan-2-yloxy)aniline?

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions. A representative method involves reacting 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 3-bromo-1-methyl-1H-1,2,4-triazole under palladium catalysis. Key steps include: